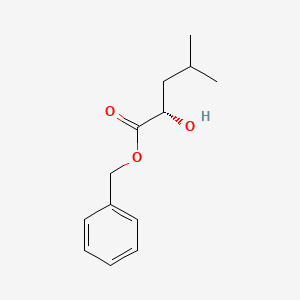

benzyl (2S)-2-hydroxy-4-methylvalerate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

benzyl (2S)-2-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C13H18O3/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3/t12-/m0/s1 |

InChI Key |

LNYCLASVFGVAII-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of Benzyl 2s 2 Hydroxy 4 Methylvalerate

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the strengths of chemical and biological catalysis to create efficient and sustainable reaction cascades. Enzymes, with their inherent high selectivity (chemo-, regio-, and enantio-), are employed for key stereochemistry-defining steps, while chemical transformations are used for other modifications.

Coupled Enzyme Systems for α-Hydroxy Acid Precursor Production

A primary chemoenzymatic strategy involves the synthesis of the key chiral precursor, (2S)-2-hydroxy-4-methylvaleric acid (also known as L-leucic acid), which is subsequently esterified to yield the target compound. Multi-enzyme cascade reactions in a single pot are particularly effective for this purpose.

A highly efficient route to (2S)-2-hydroxy-4-methylvaleric acid starts from the readily available and inexpensive amino acid, L-leucine. This biotransformation is achieved using a coupled two-enzyme system.

Oxidative Deamination: The first step involves the use of an L-amino acid deaminase (L-AAD) or oxidase (L-AAO). These flavin-containing enzymes catalyze the oxidative deamination of L-leucine to its corresponding α-keto acid, α-ketoisocaproate (also known as 2-oxo-4-methylvaleric acid), with the concomitant production of ammonia. nih.gov L-AADs from Proteus species have been effectively used in whole-cell biocatalyst systems for this transformation. nih.gov

Table 1: Coupled Enzyme System for (2S)-2-hydroxy-4-methylvaleric acid Synthesis

| Step | Starting Material | Enzyme | Intermediate/Product | Cofactor System |

|---|---|---|---|---|

| 1 | L-Leucine | L-Amino Acid Deaminase (L-AAD) | α-Ketoisocaproate | FAD → FADH₂ |

An alternative strategy for obtaining the enantiopure target compound is through the kinetic resolution of a racemic mixture. wikipedia.org In this approach, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enriched. Lipases are particularly effective for this purpose in resolving racemic α-hydroxy esters through selective hydrolysis or transesterification. nih.govnih.gov

The process would typically involve the chemical synthesis of racemic benzyl (B1604629) 2-hydroxy-4-methylvalerate. This racemic ester is then subjected to a lipase (B570770), such as Pseudomonas cepacia lipase (PCL) or Candida antarctica lipase B (CAL-B), in the presence of an acyl donor (for transesterification) or water (for hydrolysis). nih.govnih.gov The enzyme preferentially acylates or hydrolyzes one enantiomer, for instance, the (R)-enantiomer, allowing for the separation of the unreacted, enantiomerically enriched (S)-ester from the newly formed (R)-product. The efficiency of this separation is quantified by the enantiomeric ratio (E-value); a high E-value signifies excellent selectivity. nih.gov Dynamic kinetic resolution (DKR) can further enhance this process by coupling the enzymatic resolution with an in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer. nih.govnih.gov

Table 2: Representative Lipases in Kinetic Resolution of Hydroxy Esters

| Enzyme | Source | Typical Acyl Donor | Selectivity (E-value) |

|---|---|---|---|

| Lipase PS | Pseudomonas cepacia | Vinyl Acetate | Moderate to High |

| CAL-B (Novozym 435) | Candida antarctica B | Vinyl Acetate | High to Excellent (>200) |

| PFL | Pseudomonas fluorescens | Acyl Anhydrides | Moderate |

Biocatalytic Transformations Employing Oxidoreductases and Esterases

Individual biocatalytic steps can also be employed to construct the target molecule. This often involves the asymmetric reduction of a prochiral ketone precursor or the direct enzymatic esterification of the chiral acid.

Oxidoreductases: Ketoreductases (KREDs), a class of oxidoreductases, are highly efficient catalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.gov In this context, the precursor benzyl 2-oxo-4-methylvalerate can be synthesized chemically and then reduced using a KRED that is selective for producing the (S)-alcohol. These reactions typically require an NADPH cofactor, and efficient systems often incorporate a cofactor regeneration cycle, for example, using a glucose dehydrogenase or formate (B1220265) dehydrogenase. nih.gov A wide array of commercially available KREDs with varying substrate specificities and stereoselectivities allows for the screening and selection of an optimal enzyme, often achieving conversions and enantiomeric excesses (ee) greater than 99%. nih.govresearchgate.net

Esterases: For the final step, esterases or lipases can be used to catalyze the direct esterification of (2S)-2-hydroxy-4-methylvaleric acid with benzyl alcohol. nih.gov This biocatalytic approach avoids the harsh conditions and activating agents often required in chemical esterification. The reaction is an equilibrium process, and strategies to drive it towards the product include removing the water formed during the reaction or using an excess of one reactant. mdpi.com While esterification in aqueous media can be challenging, the use of nanomicelles formed by designer surfactants has been shown to enable efficient lipase-catalyzed esterification in water with a 1:1 stoichiometry of acid to alcohol. nih.gov Lipases such as that from Rhizomucor miehei or CAL-B are commonly used for these transformations. nih.gov

Asymmetric Organic Synthesis Routes

While chemoenzymatic methods are powerful, purely chemical asymmetric synthesis provides a complementary set of tools for accessing enantiopure compounds. These methods rely on chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Direct Esterification with Benzyl Alcohol under Chiral Induction

A robust and widely used strategy in asymmetric organic synthesis for α-hydroxy esters involves the asymmetric hydrogenation of a prochiral α-keto ester precursor. This process can be viewed as an indirect method of chiral induction for the final ester product.

The synthesis begins with the standard chemical esterification of α-ketoisocaproate with benzyl alcohol to produce benzyl 2-oxo-4-methylvalerate. This prochiral keto-ester is then subjected to asymmetric hydrogenation. This reaction utilizes a transition metal catalyst, typically ruthenium or rhodium, complexed with a chiral ligand. Chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for this transformation. The chiral catalyst coordinates to the substrate in a way that directs the delivery of hydrogen from one face of the carbonyl group, leading to the preferential formation of one enantiomer of the hydroxy ester. This method is known for its high efficiency, excellent enantioselectivity (often >98% ee), and high turnover numbers, making it suitable for large-scale industrial production.

Table 3: Catalyst Systems for Asymmetric Hydrogenation of α-Keto Esters

| Catalyst Precursor | Chiral Ligand | Substrate Type | Typical H₂ Pressure (atm) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| [RuCl₂(benzene)]₂ | (S)-BINAP | Aromatic/Aliphatic α-Keto Esters | 4 - 100 | >98% |

| [Rh(COD)₂]BF₄ | (S,S)-Et-DuPhos | Aliphatic α-Keto Esters | 1 - 20 | >97% |

Stereoselective Conversion from α-Amino Acid Precursors (e.g., Leucine Derivatives)

The use of readily available chiral starting materials is a cornerstone of efficient asymmetric synthesis. α-Amino acids, such as (S)-Leucine, represent an inexpensive and enantiomerically pure source of chirality. The carbon skeleton of (S)-Leucine is identical to that required for benzyl (2S)-2-hydroxy-4-methylvalerate. The primary chemical transformation required is the stereospecific conversion of the C2-amino group into a hydroxyl group.

This conversion is commonly achieved through a diazotization reaction. Treatment of the amino acid with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in an acidic aqueous medium generates a transient diazonium salt. This intermediate is unstable and readily undergoes substitution by water, acting as a nucleophile, to yield the corresponding α-hydroxy acid with retention of the original stereochemistry at the α-carbon. While this method is straightforward, careful control of reaction conditions is necessary to minimize side reactions like elimination and rearrangement, and to ensure high stereochemical fidelity. Once the α-hydroxy acid is formed, it can be esterified to yield the target benzyl ester.

Preparation from (S)-Leucic Acid

A more direct approach utilizes (S)-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid, as the immediate precursor. sigmaaldrich.com This method bypasses the need for the amino-to-hydroxyl group conversion, as the desired stereocenter and hydroxyl functionality are already in place. The synthesis is reduced to a single esterification step.

The formation of the benzyl ester from (S)-Leucic acid can be accomplished through several standard esterification protocols. Fischer esterification, involving the reaction of the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common choice. To drive the equilibrium towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus. Alternatively, milder conditions can be employed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds at room temperature and often provides higher yields with minimal risk of racemization.

Nucleophilic Substitution Reactions Utilizing Chiral Triflate Esters

Nucleophilic substitution reactions, particularly those of the Sₙ2 type, are powerful tools for creating and inverting stereocenters. To synthesize this compound via this route, one would typically start with the opposite enantiomer of a suitable precursor, such as benzyl (2R)-2-hydroxy-4-methylvalerate. The hydroxyl group is first converted into a more effective leaving group. Trifluoromethanesulfonate (triflate) esters are ideal for this purpose due to their high reactivity.

The precursor, benzyl (2R)-2-hydroxy-4-methylvalerate, is reacted with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or a related triflating agent in the presence of a non-nucleophilic base like pyridine. This yields the highly reactive intermediate, benzyl (2R)-2-[(trifluoromethyl)sulfonyloxy]-4-methylvalerate. Subsequent reaction with a nucleophilic hydroxide (B78521) source, such as potassium hydroxide or water, proceeds via an Sₙ2 mechanism.

Strategies for Stereochemical Inversion (Walden Inversion)

The Sₙ2 reaction at a chiral center is characterized by a specific stereochemical outcome known as Walden inversion. wikipedia.orgbyjus.comlscollege.ac.in This phenomenon, first observed by Paul Walden in 1896, describes the inversion of the stereochemical configuration at a tetrahedral carbon atom during a bimolecular nucleophilic substitution. wikipedia.orglscollege.ac.insnscourseware.org

The mechanism involves the nucleophile attacking the carbon atom from the side opposite to the leaving group (a "backside attack"). lscollege.ac.in In the transition state, the nucleophile, the central carbon, and the leaving group are collinear. As the new bond forms between the nucleophile and the carbon, the bond to the leaving group is broken, causing the other three substituents on the carbon to "flip" over, much like an umbrella turning inside out in a strong wind. wikipedia.orglscollege.ac.in This results in a product with a configuration that is the mirror image of the reactant at the reaction center.

In the synthesis of this compound from its corresponding (R)-triflate ester, the incoming hydroxide nucleophile attacks the C2 carbon from the rear, displacing the triflate group from the front. This single, concerted step inverts the stereochemistry from (R) to (S), yielding the desired product with high stereochemical purity. lscollege.ac.invedantu.com The efficiency of this inversion is typically very high, often resulting in nearly 100% inversion of configuration. lscollege.ac.in

Mitsunobu Reaction for Configuration Control at the Hydroxyl Center

The Mitsunobu reaction is another classic and highly reliable method for achieving the stereochemical inversion of a secondary alcohol. organic-chemistry.org This reaction allows for the conversion of an alcohol to a variety of other functional groups, including esters, with predictable inversion of configuration. organic-chemistry.orgnih.gov

To synthesize the (S)-enantiomer of the target compound, one would begin with the readily available benzyl (2R)-2-hydroxy-4-methylvalerate. The reaction is performed by treating the (R)-alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A suitable acidic pronucleophile is also required. For the net inversion of the alcohol, a carboxylic acid like benzoic acid or p-nitrobenzoic acid is often used.

The mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, forming an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group via an Sₙ2 backside attack, thus inverting the stereocenter. This forms an intermediate ester, for example, benzyl (2S)-2-(benzoyloxy)-4-methylvalerate. The final step is the hydrolysis of this intermediate ester under basic conditions (e.g., using sodium hydroxide) to cleave the benzoate (B1203000) group and reveal the desired (S)-hydroxyl group, furnishing this compound.

| Starting Material | Reagents | Intermediate Product | Final Product | Stereochemistry |

| Benzyl (2R)-2-hydroxy-4-methylvalerate | 1. PPh₃, DEAD, PhCOOH2. NaOH, H₂O | Benzyl (2S)-2-(benzoyloxy)-4-methylvalerate | This compound | Inversion |

Catalytic Asymmetric Hydrogenation of Precursor Ketones

Catalytic asymmetric hydrogenation is one of the most powerful and efficient methods for establishing a stereocenter. This approach involves the reduction of a prochiral ketone using molecular hydrogen in the presence of a chiral metal catalyst. The precursor for this synthesis is the α-keto ester, benzyl 2-keto-4-methylvalerate.

The success of this method hinges on the choice of the chiral catalyst, which is typically composed of a transition metal (such as ruthenium, rhodium, or iridium) and a chiral ligand. rsc.org Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are widely used and have proven effective for the asymmetric hydrogenation of β-keto esters and, in some cases, α-keto esters. The chiral catalyst coordinates to the ketone and the hydrogen, creating a chiral environment that directs the hydrogen delivery to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in excess.

For the synthesis of this compound, a catalyst system that favors the production of the (S)-alcohol is selected. The reaction is typically carried out under a pressurized atmosphere of hydrogen gas in a suitable solvent. High enantiomeric excesses (ee), often exceeding 95%, can be achieved under optimized conditions.

| Catalyst System | Substrate | Product Configuration | Typical Enantiomeric Excess (ee) |

| Ru-(S)-BINAP | Benzyl 2-keto-4-methylvalerate | (S) | >95% |

| Rh-(R,R)-DIPAMP | Benzyl 2-keto-4-methylvalerate | (R) | >95% |

| Ir-Chiral P,N,N Ligands | β-Keto Esters | (S) or (R) | up to 95% rsc.org |

Note: The table provides representative data for asymmetric hydrogenation of keto esters. Specific results for benzyl 2-keto-4-methylvalerate may vary based on precise conditions and catalyst.

Applications of Chiral Auxiliaries in this compound Synthesis

The stereoselective synthesis of the (S)-2-hydroxy stereocenter is the most critical challenge in preparing the target molecule. Chiral auxiliaries are powerful tools for achieving this, as they temporarily attach to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org In a potential synthesis of this compound, a chiral auxiliary would be appended to a precursor, such as 4-methyl-2-oxovaleric acid or isovaleryl chloride, to guide a diastereoselective transformation that installs the C2-hydroxyl group with the correct (S) configuration.

Employment of Chiral Camphorsultams

Oppolzer's camphorsultams are highly effective chiral auxiliaries derived from the naturally occurring and inexpensive starting material, camphor (B46023). researchgate.net Their rigid bicyclic structure provides a well-defined chiral environment that can induce high levels of diastereoselectivity in various reactions, including alkylations, aldol (B89426) reactions, and reductions. researchgate.netnumberanalytics.com

In a hypothetical synthesis of the target compound, an N-acyl camphorsultam derivative of 4-methyl-2-oxovaleric acid could be prepared. The subsequent diastereoselective reduction of the α-keto group would be directed by the bulky camphor skeleton. The sultam auxiliary sterically blocks one face of the ketone, forcing the hydride reducing agent to attack from the less hindered face. This controlled approach establishes the (2S)-hydroxyl stereocenter with high precision. Following the reduction, the chiral auxiliary can be removed via hydrolysis to yield (2S)-2-hydroxy-4-methylvaleric acid, which is then esterified as described previously.

Utilization of Chiral Oxazolidinones and Related Auxiliaries

Evans' oxazolidinones are among the most widely used and versatile chiral auxiliaries in asymmetric synthesis. sigmaaldrich.comresearchgate.netrsc.org They are particularly renowned for their application in diastereoselective enolate alkylation and aldol reactions. wikipedia.orgnumberanalytics.com The auxiliary is typically derived from readily available amino acids.

A potential synthetic route utilizing an oxazolidinone auxiliary would involve first acylating the nitrogen of the auxiliary with isovaleryl chloride. The resulting N-isovaleryl oxazolidinone can then be converted into a boron or titanium enolate. wikipedia.org A subsequent diastereoselective α-hydroxylation reaction, using an electrophilic oxygen source, would install the hydroxyl group. The stereochemical outcome is dictated by the conformation of the chelated enolate intermediate, where the substituent on the oxazolidinone ring effectively shields one face of the enolate from the incoming electrophile. acs.org This leads to the formation of the desired (S)-stereocenter. Finally, mild hydrolysis or alcoholysis cleaves the auxiliary, affording the enantiomerically enriched α-hydroxy acid, which can then be benzylated.

Diastereoselective Control in Reaction Pathways

Diastereoselective control is the fundamental principle underlying the use of chiral auxiliaries. numberanalytics.com This control arises from the steric and electronic properties of the auxiliary, which is temporarily bonded to the substrate. numberanalytics.comnumberanalytics.com The auxiliary forces the molecule to adopt a specific, rigid conformation, which in turn differentiates the two faces of a prochiral center (a C=C or C=O bond). researchgate.net

In the case of both camphorsultams and oxazolidinones, the bulky chiral framework creates a significant steric bias. researchgate.netnumberanalytics.com For example, when an N-acyl oxazolidinone is deprotonated to form an enolate, the substituent on the auxiliary (e.g., a benzyl or isopropyl group) directs the incoming electrophile to the opposite, less sterically hindered face of the planar enolate. wikipedia.orgacs.org This preferential attack ensures the formation of one diastereomer over the other. The degree of selectivity, often expressed as the diastereomeric excess (d.e.), is frequently very high (>95%) with these auxiliaries. sigmaaldrich.com This reliable and predictable control allows for the synthesis of complex molecules with multiple stereocenters in an enantiomerically pure form. wikipedia.orgnumberanalytics.com

| Chiral Auxiliary | Common Precursor | Key Applications | Mechanism of Stereocontrol | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Evans' Oxazolidinones | Amino acids (e.g., Valine, Phenylalanine) | Alkylation, Aldol, Acylation, Conjugate Addition Reactions | Formation of a rigid chelated metal enolate, where the auxiliary's substituent blocks one diastereoface. wikipedia.orgacs.org | Often >95% sigmaaldrich.com |

| Oppolzer's Camphorsultams | Camphorsulfonic acid | Alkylation, Aldol, Diels-Alder, Conjugate Addition, Reductions | The bulky, rigid camphor skeleton sterically shields one face of the reactive center. researchgate.netchemrxiv.org | Often >90-99% numberanalytics.com |

Mechanistic Investigations into the Reactivity and Transformations of Benzyl 2s 2 Hydroxy 4 Methylvalerate

Exploration of Reaction Pathways of the α-Hydroxy Ester Moiety

The α-hydroxy ester moiety is a key functional group that dictates a significant portion of the reactivity of benzyl (B1604629) (2S)-2-hydroxy-4-methylvalerate. Its reaction pathways are primarily centered around the hydroxyl and ester functionalities.

One of the principal reactions of the α-hydroxy group is oxidation. In biological systems, α-hydroxy acids are oxidized to their corresponding α-keto acids. osf.io This transformation is a critical step in various metabolic pathways. osf.io For instance, glycolate (B3277807) is oxidized to glyoxylate, and lactate (B86563) to pyruvate. osf.io While specific studies on benzyl (2S)-2-hydroxy-4-methylvalerate are not extensively detailed in the public domain, the general mechanism involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the α-carbon, to form a ketone. This process can be catalyzed by dehydrogenases, often employing cofactors like NAD+. osf.io

The synthesis of α-hydroxy esters can be achieved through various methods, including the one-pot vicarious nucleophilic substitution and subsequent oxidation of α-chloro esters with nitroarenes. rsc.org Another approach involves the catalytic, metal-free O-H bond insertion of α-diazoesters in the presence of a catalyst like B(C₆F₅)₃. organic-chemistry.org

The ester group itself can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid, (2S)-2-hydroxy-4-methylvaleric acid, and benzyl alcohol. The mechanism of this reaction is well-established, proceeding through a tetrahedral intermediate.

Role of the Benzyl Group in Catalytic and Oxidative Transformations

The benzyl group is not merely a passive protecting group in this compound; it actively participates in and influences a variety of catalytic and oxidative transformations. Its unique electronic and structural properties, particularly the stability of benzylic intermediates, are central to its reactivity.

Catalytic transformations involving benzyl esters often exploit the lability of the benzyl C-O bond. For instance, a facile one-pot transformation of benzyl esters into other esters, amides, and anhydrides can be achieved using catalytic ferric(III) chloride. rsc.orgresearchgate.net This method proceeds via the formation of an acid chloride intermediate. rsc.orgresearchgate.net Furthermore, palladium-catalyzed C-H acyloxylation allows for the direct benzylation of carboxylic acids with toluene, offering an atom-economic route to benzyl esters. organic-chemistry.org

Oxidative cleavage of the benzyl group is a common deprotection strategy. Visible-light-mediated oxidative debenzylation has emerged as a method with high functional group tolerance. nih.gov Hypervalent iodine reagents have also been employed for the oxidative transformation of benzyl ethers to benzoate (B1203000) esters, a reaction that can be relevant to the ester functionality in the target molecule. siu.edu The proposed mechanism for some oxidative cleavages involves a hydrogen atom abstraction from the benzylic position, followed by a single electron transfer. siu.edu Electrochemical methods, which avoid the need for metal catalysts or external oxidants, have also been developed for the selective oxidative cleavage of benzylic C-N bonds, and similar principles could be applied to C-O bonds. bohrium.com

The following table summarizes selected catalytic and oxidative transformations involving benzylic systems:

| Transformation | Catalyst/Reagent | Product(s) | Reference(s) |

| Transesterification | Ferric(III) chloride | Esters, Amides, Anhydrides | rsc.orgresearchgate.net |

| C-H Acyloxylation | Palladium | Benzyl esters | organic-chemistry.org |

| Oxidative Debenzylation | Visible light/Photocatalyst | Alcohols/Carboxylic acids | nih.gov |

| Oxidative Cleavage | Hypervalent iodine reagents | Benzoate esters/Benzaldehydes | siu.edu |

| Electrochemical Cleavage | Electrochemical cell | Amides (from amines) | bohrium.com |

Mechanistic Elucidation of Enzymatic Reactions Involving Related Hydroxyvalerates

Enzymatic reactions offer a high degree of specificity and efficiency in transforming chiral molecules like hydroxyvalerates. While direct enzymatic studies on this compound are limited, research on related compounds provides significant mechanistic insights.

Studies on (R)-2-hydroxy-4-methylpentanoate CoA-transferase Activity

A key enzyme in the metabolism of related compounds is (R)-2-hydroxy-4-methylpentanoate CoA-transferase. expasy.orgenzyme-database.org This enzyme, found in the bacterium Peptoclostridium difficile, is involved in the L-leucine fermentation pathway. expasy.orgenzyme-database.org It catalyzes the transfer of a CoA group from 4-methylpentanoyl-CoA to (R)-2-hydroxy-4-methylpentanoate, yielding (R)-2-hydroxy-4-methylpentanoyl-CoA and 4-methylpentanoate. expasy.orgenzyme-database.org

The reaction mechanism proceeds through the formation of a covalent anhydride (B1165640) intermediate. expasy.orgenzyme-database.org This intermediate is formed between a conserved aspartate residue in the enzyme's active site and the acyl group of the CoA thioester substrate. expasy.orgenzyme-database.org This mechanistic detail is crucial for understanding the broader family of CoA-transferases and their potential applications in biocatalysis.

Studies on Radical and Carbocation Intermediates in Benzylic Systems

The enhanced reactivity of the benzylic position is fundamentally linked to the stability of the radical and carbocation intermediates that can form at this site. ucalgary.ca The phenyl group can effectively stabilize an adjacent positive charge or an unpaired electron through resonance. ucalgary.calibretexts.org

A benzylic carbocation is stabilized by the delocalization of the positive charge into the aromatic π system. ucalgary.ca Resonance structures show that the positive charge is distributed over the benzylic carbon and the ortho and para positions of the benzene (B151609) ring. ucalgary.ca This delocalization significantly lowers the energy of the carbocation, making it a readily formed intermediate in reactions like SN1 substitutions of benzylic halides. ucalgary.ca The stability order of carbocations generally follows the trend: benzylic > allylic > tertiary > secondary > primary. youtube.comleah4sci.com

Similarly, benzylic radicals are also stabilized by resonance, with the unpaired electron being delocalized over the benzylic carbon and the aromatic ring. libretexts.org This stabilization is reflected in the lower bond dissociation energy of benzylic C-H bonds compared to other alkyl C-H bonds. libretexts.org The stability of these radical intermediates is a key factor in reactions such as benzylic bromination.

The resonance stabilization of benzylic intermediates is a cornerstone of their reactivity and is a critical consideration in designing synthetic routes and understanding reaction mechanisms involving this compound.

Strategic Applications of Benzyl 2s 2 Hydroxy 4 Methylvalerate in Complex Molecule Synthesis

Building Block in the Total Synthesis of Natural Products

While chiral hydroxy acids are integral components of many natural products, extensive review of scientific literature did not yield specific examples where benzyl (B1604629) (2S)-2-hydroxy-4-methylvalerate is explicitly used as a direct building block for the total synthesis of the natural products outlined below.

No verifiable information was found in the scientific literature detailing the specific use of benzyl (2S)-2-hydroxy-4-methylvalerate in the chemical total synthesis of peptidic or depsipeptidic macrocycles.

A thorough review of the total synthesis of bleomycin and its congeners did not reveal the use of this compound as an intermediate or starting material.

Examination of the published total synthesis routes for leualacin and isoneoantimycin shows that this compound was not employed as a building block.

Precursor for the Development of Chiral Bioactive Compounds

The primary documented strategic application of this compound is in the development of targeted enzyme inhibitors, where its structure contributes to the stereochemical and binding properties of the final bioactive compounds.

This compound has been successfully utilized as a key chiral precursor in the synthesis of potent inhibitors of glutamate carboxypeptidase II (GCPII), a zinc metallopeptidase implicated in neurological disorders and prostate cancer. In a systematic study, this building block was incorporated into a series of carbamate-based inhibitors to probe the structural requirements of the GCPII active site.

The introduction of the (S)-2-hydroxy-4-methylvaleric acid moiety (L-leucic acid) in place of an amino acid ester led to a notable decrease in inhibitory potency compared to the parent compounds. For instance, the replacement of the L-leucine benzyl ester in one urea-based inhibitor with the corresponding L-leucic acid benzyl ester in a carbamate analogue resulted in a significant drop in potency. A further decline in potency was observed when the stereochemistry was inverted to the (R)-2-hydroxy-4-methylvaleric acid (D-leucic acid) configuration rsc.org. These findings underscore the critical importance of the amino group and specific stereochemistry in the P1' position for high-affinity binding to the GCPII enzyme.

| Compound | Incorporated Moiety | Key Modification | Observed Potency (Relative) |

|---|---|---|---|

| Parent Urea-based Inhibitor | (S)-Leucine | Reference compound with urea linker and amino acid. | High |

| Carbamate Analogue | (S)-2-hydroxy-4-methylvaleric acid | Replacement of urea linker with carbamate and L-leucine with L-leucic acid. | Lower |

| Carbamate Analogue | (R)-2-hydroxy-4-methylvaleric acid | Use of the D-enantiomer of leucic acid. | Further decline |

No specific examples could be found in the reviewed scientific literature where this compound is used as a precursor for the synthesis of cysteine protease inhibitors, including cruzain inhibitors.

Derivatization for the Generation of Diverse Chemical Libraries

The structural features of this compound make it an ideal starting material for the synthesis of diverse chemical libraries. The hydroxyl and ester functionalities provide convenient handles for introducing a wide range of chemical moieties, enabling the rapid generation of analogs for screening in drug discovery and chemical biology.

Synthesis of Phosphonodepsipeptides from Methyl (S)-2-hydroxy-4-methylpentanoate Analogs

Phosphonodepsipeptides, which are analogs of naturally occurring depsipeptides where an amide bond is replaced by a phosphonate ester linkage, have garnered significant interest as enzyme inhibitors. The synthesis of these compounds often involves the coupling of a protected aminoalkylphosphonochloridate with a chiral hydroxy ester. While specific examples detailing the use of this compound are not prevalent in the literature, the closely related methyl (S)-2-hydroxy-4-methylpentanoate is a commonly employed precursor, and the synthetic strategies are directly applicable.

A general and efficient method for the synthesis of phosphonodepsipeptides involves the coupling of N-Cbz-1-aminoalkylphosphonochloridates with methyl (S)-2-hydroxy-4-methylpentanoate. beilstein-journals.org This reaction proceeds via a nucleophilic attack of the hydroxyl group of the hydroxy ester on the phosphorus atom of the phosphonochloridate, leading to the formation of the desired phosphonate ester bond. The resulting protected phosphonodepsidipeptide can then be deprotected to yield the final product. beilstein-journals.org

Table 1: Synthesis of Phosphonodepsipeptides using a Methyl (S)-2-hydroxy-4-methylpentanoate Analog

| Step | Reactants | Reagents/Conditions | Product |

| 1 | N-Cbz-1-aminoalkylphosphonate | 1. Transesterification2. Basic hydrolysis3. Thionyl chloride | N-Cbz-1-aminoalkylphosphonochloridate |

| 2 | N-Cbz-1-aminoalkylphosphonochloridate, Methyl (S)-2-hydroxy-4-methylpentanoate | Coupling reaction | Protected Phosphonodepsidipeptide |

| 3 | Protected Phosphonodepsidipeptide | Deprotection | Phosphonodepsidipeptide |

Another synthetic approach is a one-pot, multicomponent reaction of benzyl carbamate, an aldehyde, and a dichlorophosphite, followed by alcoholysis with a hydroxy ester like methyl (S)-2-hydroxy-4-methylpentanoate. This method offers a highly convergent and efficient route to phosphonodepsipeptides without the need to pre-form the aminoalkylphosphonic acid derivative.

Preparation of N-(aminocycloalkylene)amino acid compounds

N-(aminocycloalkylene)amino acid derivatives are valuable building blocks in medicinal chemistry, often incorporated into peptidomimetics and other bioactive molecules. A versatile method for the synthesis of these compounds involves the nucleophilic substitution of a chiral triflate ester with an aminocycloalkane. While not explicitly demonstrated with this compound, this strategy is applicable to enantiopure α-hydroxy acid esters.

The synthesis would commence with the conversion of the hydroxyl group of this compound to a triflate ester using triflic anhydride (B1165640) in the presence of a non-nucleophilic base. This triflate is a potent electrophile and an excellent leaving group. Subsequent reaction with an N-Boc-protected aminocycloalkane, such as N-Boc-aminopyrrolidine or N-Boc-aminopiperidine, would proceed via an SN2 reaction. This nucleophilic substitution occurs with inversion of configuration at the stereocenter, yielding the desired N-(aminocycloalkylene)amino acid derivative with high enantiomeric and diastereomeric purity.

Table 2: Proposed Synthesis of N-(aminocycloalkylene)amino acid Compounds

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | This compound | Triflic anhydride, Pyridine | Benzyl (2R)-4-methyl-2-[(trifluoromethyl)sulfonyl]oxyvalerate |

| 2 | Benzyl (2R)-4-methyl-2-[(trifluoromethyl)sulfonyl]oxyvalerate, N-Boc-aminocycloalkane | Nucleophilic substitution (SN2) | Benzyl (2S)-2-[(N-Boc-aminocycloalkylene)amino]-4-methylvalerate |

Utility in Stereoselective Construction of Pharmaceutical Intermediates

The inherent chirality of this compound makes it a valuable chiral building block for the synthesis of complex pharmaceutical intermediates. The stereocenter derived from L-leucine can be incorporated into the final drug molecule, influencing its pharmacological activity and specificity. The benzyl ester group can be readily removed by hydrogenolysis, a mild deprotection method that is compatible with a wide range of functional groups, to reveal the carboxylic acid.

While specific examples of blockbuster drugs synthesized directly from this compound are not readily found in the public domain, the broader class of chiral α-hydroxy acids and their esters are fundamental to the synthesis of numerous pharmaceuticals. These building blocks are frequently used to introduce stereocenters and to construct the carbon skeleton of complex molecules. The isobutyl side chain of the valerate moiety can also be a key recognition element for biological targets.

The strategic value of this compound lies in its ability to serve as a versatile starting material for the stereoselective synthesis of a variety of complex structures. Its derivatization allows for the creation of diverse chemical libraries for high-throughput screening, while its inherent chirality is crucial for the construction of enantiomerically pure pharmaceutical intermediates.

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental formula of a compound. It measures the mass of a molecule with very high accuracy (typically to four or five decimal places). researchgate.net

The molecular formula of benzyl (B1604629) (2S)-2-hydroxy-4-methylvalerate is C₁₂H₁₆O₃. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

Calculation of Exact Mass for C₁₂H₁₆O₃

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 208.109945 |

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of a wide range of organic molecules, including esters. rsc.org In the context of mechanistic studies, online ESI-MS can be used to monitor reaction progress in real-time, identify reactive intermediates, and elucidate reaction pathways. rsc.org For instance, the fragmentation patterns of the protonated molecule [M+H]⁺ of benzyl (2S)-2-hydroxy-4-methylvalerate in tandem MS (MS/MS) experiments could reveal characteristic losses, such as the loss of water or the benzyl group, providing structural insights.

Desorption Electrospray Ionization (DESI) is an ambient ionization technique that allows for the direct analysis of samples on surfaces with minimal to no sample preparation. wikipedia.org This makes it a valuable tool for high-throughput screening and the analysis of complex mixtures. chromatographyonline.com DESI-MS has shown potential in the analysis of chiral molecules and can be used to study enzyme kinetics and other surface-based reactions. usu.edunih.gov For this compound, DESI-MS could potentially be used to investigate its interactions with biological surfaces or to rapidly screen for its presence in complex matrices.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration

Chiroptical methods are indispensable for the analysis of chiral compounds as they rely on the differential interaction of these molecules with polarized light.

Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength). For this compound, the (S)-configuration at the stereocenter dictates a specific direction and magnitude of optical rotation.

Table 1: Representative Data from Polarimetry for a Chiral Benzyl Ester

| Parameter | Value | Conditions |

| Specific Rotation ([α]D) | -11.0° | c=1, Methanol, 20°C |

| Enantiomeric Excess (ee) | >98% | |

| Note: The data presented are hypothetical for this compound and are based on typical values for similar chiral compounds. |

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical features and the secondary structure of the molecule. For this compound, the chromophores, such as the phenyl ring of the benzyl group and the ester carbonyl group, will give rise to characteristic CD signals.

The CD spectrum of this compound would be expected to show Cotton effects corresponding to the electronic transitions of these chromophores. For example, the π-π* transitions of the aromatic ring and the n-π* transition of the carbonyl group would produce distinct positive or negative bands in the CD spectrum. The sign and intensity of these bands are sensitive to the spatial arrangement of the atoms around the chiral center, providing valuable information for the assignment of the absolute configuration by comparing experimental spectra with theoretical calculations. Furthermore, conformational changes in the molecule due to solvent or temperature variations can be monitored by changes in the CD spectrum.

Chromatographic Methods for Separation and Quantification of Isomers

Chromatographic techniques are essential for the separation and quantification of enantiomers, which is critical for determining the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For the separation of this compound and its (R)-enantiomer, several types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for a broad range of chiral compounds. researchgate.net Cyclodextrin-based and protein-based CSPs also offer alternative selectivities for the separation of α-hydroxy acids and their derivatives. chromatographyonline.commerckmillipore.com

The development of a chiral HPLC method would involve screening different CSPs and mobile phases. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) elution modes could be utilized, with the choice depending on the solubility and retention characteristics of the analyte on the specific CSP. researchgate.net The addition of modifiers to the mobile phase, such as acids or bases in small concentrations, can also significantly influence the separation. chromatographyonline.com The quantification of each enantiomer is achieved by integrating the peak areas in the chromatogram, allowing for the precise determination of the enantiomeric excess.

Table 2: Illustrative Chiral HPLC Method Parameters for Separation of Benzyl 2-hydroxy-4-methylvalerate Enantiomers

| Parameter | Description |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

| Note: The data presented are hypothetical and representative of a typical chiral HPLC separation for a compound of this class. |

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the separation of enantiomers, particularly for volatile compounds. This compound itself may not be sufficiently volatile for direct GC analysis without thermal degradation. Therefore, derivatization of the hydroxyl group, for instance, by silylation or acylation, might be necessary to increase its volatility and thermal stability.

The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. researchgate.net The differential interaction of the enantiomers with the chiral selector leads to their separation. The elution order of the enantiomers is dependent on the specific CSP and the operating conditions. GC offers high resolution and sensitivity, making it an excellent method for the determination of enantiomeric purity, even for trace amounts of one enantiomer in the presence of the other. researchgate.netunl.pt

Table 3: Representative Chiral GC Method Parameters for Derivatized Benzyl 2-hydroxy-4-methylvalerate Enantiomers

| Parameter | Description |

| Column | Capillary column with a cyclodextrin-based chiral stationary phase |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | 100°C (1 min), ramp to 220°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

| Analyte | Trimethylsilyl derivative of benzyl 2-hydroxy-4-methylvalerate |

| Note: The data presented are hypothetical and illustrate a typical chiral GC method for a derivatized α-hydroxy ester. |

X-ray Crystallography for Solid-State Structural Analysis and Absolute Stereochemistry Determination (of the compound or its derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of this compound or a crystalline derivative can be obtained, this technique can provide an unambiguous assignment of the (S)-configuration at the chiral center.

The analysis involves diffracting X-rays off the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then used to calculate the positions of all atoms in the molecule, providing precise bond lengths, bond angles, and torsional angles. For the determination of the absolute configuration of a light-atom molecule, the presence of a heavier atom (anomalous scatterer) in the crystal structure is often beneficial, though modern techniques can sometimes determine the absolute structure of light-atom molecules without this. The result is a detailed molecular structure that confirms the connectivity and provides the absolute spatial arrangement of the atoms, thus unequivocally confirming the identity and stereochemistry of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which serves as a molecular fingerprint. In the structural elucidation of this compound, IR spectroscopy is instrumental in confirming the presence of its key chemical features: a hydroxyl group, a benzyl ester moiety, and the aliphatic carbon skeleton.

The IR spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrational modes of its constituent bonds. A detailed analysis of these bands allows for a comprehensive functional group identification.

A prominent and readily identifiable feature in the spectrum is a broad, strong absorption band typically observed in the region of 3500-3200 cm⁻¹. This band is indicative of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

The presence of the ester functional group gives rise to two characteristic absorptions. The most intense of these is the carbonyl (C=O) stretching vibration, which typically appears as a sharp, strong peak. For an ester conjugated with an aromatic ring, such as the benzyl ester in this compound, this absorption is expected in the range of 1730-1715 cm⁻¹. The conjugation slightly lowers the frequency compared to a saturated aliphatic ester. Additionally, the C-O stretching vibrations of the ester group produce strong bands in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹.

The aromatic nature of the benzyl group is confirmed by several absorptions. The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear as weak to medium bands in the region of 3100-3000 cm⁻¹. Furthermore, the characteristic C=C stretching vibrations within the aromatic ring give rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ range.

Finally, the aliphatic portion of the molecule, the 4-methylvalerate chain, is evidenced by C-H stretching and bending vibrations. The stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chain are observed as strong, sharp peaks in the region of 3000-2850 cm⁻¹.

The collective analysis of these characteristic absorption bands in an IR spectrum provides unequivocal evidence for the presence of the hydroxyl, benzyl ester, and aliphatic functionalities within the molecular structure of this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Ester (C=O) | C=O Stretch | 1730 - 1715 | Strong, Sharp |

| Ester (C-O) | C-O Stretch | 1300 - 1000 | Strong |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alkyl Chain | -C-H Stretch | 3000 - 2850 | Strong, Sharp |

Computational and Theoretical Investigations of Benzyl 2s 2 Hydroxy 4 Methylvalerate

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for studying reaction mechanisms, allowing for the detailed exploration of potential energy surfaces and the identification of transition states.

For benzyl (B1604629) (2S)-2-hydroxy-4-methylvalerate, DFT calculations could be employed to investigate various potential reactions, such as its synthesis or degradation. For instance, in a hypothetical esterification reaction to form the compound, DFT could be used to model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This would help in determining the reaction's feasibility and rate-determining steps.

Illustrative Example of DFT Data for a Hypothetical Reaction:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +21.7 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.4 |

This table represents hypothetical data to illustrate the output of a DFT study on a reaction involving benzyl (2S)-2-hydroxy-4-methylvalerate.

Furthermore, DFT can elucidate the structure of transition states, providing crucial information about the geometry and electronic properties of the molecule at the peak of the energy barrier. pku.edu.cn This information is invaluable for understanding the factors that control the reaction's selectivity and for designing more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide a detailed understanding of its conformational landscape. nih.gov

By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its physical properties and biological activity. MD simulations can also reveal key intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.

When placed in a simulated environment (e.g., a solvent like water or a lipid bilayer), MD simulations can also model intermolecular interactions. This can provide insights into how this compound might interact with other molecules, such as solvents, receptors, or enzymes. The simulations can quantify these interactions, highlighting the roles of hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov

Illustrative Conformational Analysis Data from an MD Simulation:

| Conformer | Population (%) | Key Dihedral Angle (degrees) |

| A | 45 | 175 |

| B | 30 | -65 |

| C | 15 | 60 |

| D | 10 | Other |

This table provides an example of the kind of data that could be generated from an MD simulation to describe the conformational preferences of this compound.

In Silico Modeling of Enzyme-Substrate/Inhibitor Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and enzymology.

Should this compound be investigated as a substrate or inhibitor for a particular enzyme, molecular docking could be used to predict its binding mode within the enzyme's active site. The process involves generating a multitude of possible conformations of the ligand within the active site and scoring them based on their steric and electrostatic complementarity to the enzyme.

The results of such a study would provide a detailed, three-dimensional model of the enzyme-ligand complex, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. This information can help to rationalize the molecule's biological activity and guide the design of more potent analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including methods like DFT and ab initio calculations, are fundamental for understanding the electronic structure of a molecule. chemrxiv.org These calculations can provide a wealth of information about the distribution of electrons within this compound, which in turn dictates its reactivity.

Parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be calculated. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively, providing insights into its reactivity in various chemical reactions. pku.edu.cn

An electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents.

Development of Quantitative Structure-Activity Relationships (QSAR) for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are developed by finding a statistical correlation between a set of calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and the experimentally determined activity of a series of related compounds. nih.govnih.gov

While a QSAR model cannot be developed for a single compound, if a series of derivatives of this compound were synthesized and their biological activity tested, a QSAR study could be performed. researchgate.net The goal would be to build a predictive model that could estimate the activity of new, unsynthesized derivatives. researchgate.net

The process would involve calculating a wide range of molecular descriptors for each derivative and then using statistical methods, such as multiple linear regression or partial least squares, to build the QSAR equation. A robust QSAR model can be a valuable tool in medicinal chemistry, accelerating the process of lead optimization by prioritizing the synthesis of compounds with the highest predicted activity. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for benzyl (2S)-2-hydroxy-4-methylvalerate, and how can enantiomeric purity be ensured?

The compound is typically synthesized via esterification of (2S)-2-hydroxy-4-methylvaleric acid with benzyl alcohol under acidic or enzymatic catalysis. A methodologically robust approach involves refluxing the acid with benzyl chloride in anhydrous solvents like dichloromethane, followed by purification via column chromatography. To ensure enantiomeric purity, chiral HPLC or polarimetry should validate stereochemical integrity post-synthesis. For intermediates, TLC (e.g., Chloroform:Methanol 7:3 ratio) monitors reaction progress .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H-NMR spectroscopy to confirm ester linkage and stereochemistry (e.g., downfield shifts for hydroxyl and benzyl protons).

- Chiral chromatography to resolve enantiomers and quantify optical purity.

- Mass spectrometry (HRMS or LC-MS) for molecular weight verification. Purity analysis can employ HPLC with relative response factors (RRF) for impurities, as described in pharmacopeial methods .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and light to prevent hydrolysis or racemization. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life. Safety protocols mandate using PPE (gloves, goggles) and ensuring proper ventilation during handling .

Advanced Research Questions

Q. How can metabolic engineering optimize microbial biosynthesis of 2-hydroxy-4-methylvalerate precursors?

Engineered E. coli or Pseudomonas strains can produce 2-hydroxy-4-methylvalerate via the leucine degradation pathway. Key steps include:

- Overexpression of α-keto acid dehydrogenase to convert α-keto-β-methylvalerate to the hydroxy acid.

- Fed-batch fermentation with carbon sources (e.g., glucose or glycerol) to enhance yield.

- In situ extraction minimizes product inhibition. Recent studies achieved 2.1 g/L titers using Cupriavidus necator .

Q. What strategies resolve data contradictions in stereochemical stability under varying pH conditions?

Conflicting reports on racemization rates may arise from solvent polarity or pH effects. Methodological solutions:

Q. How can impurity profiling address batch-to-batch variability in synthetic routes?

Advanced impurity mapping involves:

- LC-QTOF-MS to identify trace by-products (e.g., benzyl alcohol adducts or diketopiperazines).

- DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading) and suppress side reactions.

- Quantum mechanical calculations (DFT) to predict impurity formation pathways. A study reduced impurities from 8% to <0.5% by modulating reaction stoichiometry .

Q. What role does this compound play in synthesizing bioactive polymers?

The compound serves as a monomer precursor for polyhydroxyalkanoates (PHAs) with tailored mechanical properties. Enzymatic polymerization (e.g., using Pseudomonas spp. PHA synthases) yields copolymers incorporating 2-hydroxy-4-methylvalerate units, enhancing thermal stability. NMR and GPC confirm monomer incorporation and polymer chain length .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.